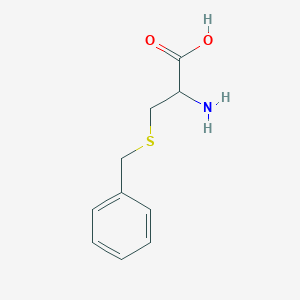

S-Benzylcysteine

CAS No.: 16597-46-9

Cat. No.: VC13301350

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16597-46-9 |

|---|---|

| Molecular Formula | C10H13NO2S |

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 2-amino-3-benzylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |

| Standard InChI Key | GHBAYRBVXCRIHT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

S-Benzylcysteine (CHNOS) features an L-cysteine backbone with a benzyl group attached via a thioether bond at the sulfur atom. Its IUPAC name, S-(phenylmethyl)-L-cysteine, reflects this substitution pattern . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 211.28 g/mol | |

| Melting point | 214–216°C (decomposition) | |

| Optical rotation | [α]/D +23° (1 M NaOH) | |

| pKa | 2.10 (predicted) | |

| Solubility | Soluble in 1 M NaOH |

The crystal structure reveals intramolecular hydrogen bonding between the amine and carboxyl groups, while the benzyl moiety induces steric effects that influence reactivity .

Spectroscopic Signatures

-

FT-IR: Strong absorption at 2550 cm (S-H stretch absent, confirming thioether formation)

-

NMR: Distinct benzyl proton signals at δ 7.25–7.35 ppm (multiplet, 5H) and methylene protons at δ 3.85 ppm (AB system, J = 13.2 Hz)

-

X-ray crystallography: Orthorhombic space group P222 with unit cell parameters a = 5.42 Å, b = 9.87 Å, c = 17.25 Å

Synthetic Methodologies and Reactivity

Asymmetric Synthesis via Ni(II) Complexes

The thiomethylation of Ni(II) complexes with alanine Schiff bases enables enantioselective synthesis of S-benzylcysteine derivatives. Proline-based chiral ligands achieve 92% yield and 98:2 diastereomeric ratio, outperforming azepine-derived ligands (74% yield, 85:15 dr) . Critical reaction parameters:

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −20°C | +23% yield |

| MeSH equivalents | 1.5 | Prevents overalkylation |

| Ligand | L-Proline | ↑ Steric control |

This method scales effectively to 50 mmol without erosion of enantiomeric excess .

Diazotization and Functionalization

S-Benzylcysteine undergoes diazotization to form β-thio-α-hydroxy acids, a reaction optimized through factorial design:

Key advantages of the sulfonyl-protected intermediate:

-

Resists oxidation during nitrogen oxide exposure

-

Enables nucleophilic substitution at the α-carbon

Applications in Materials Science

Cyclic Dipeptide Hydrogels

Six S-benzylcysteine-containing cyclic dipeptides (P1–P6) demonstrate tunable hydrogelation properties correlated with side-chain hydrophobicity :

| Dipeptide | Hydrogel Concentration (wt%) | Elastic Modulus (kPa) | Dye Removal Efficiency (Congo Red) |

|---|---|---|---|

| P1 | 1.2 | 2.3 | 89% |

| P4 | 0.8 | 5.1 | 94% |

| P6 | 0.5 | 8.9 | 98% |

Structural analysis reveals β-sheet-dominated networks with fibril diameters of 8–15 nm . The hydrogels show thermoreversibility (T = 45–65°C) and shear-thinning behavior (viscosity drop >90% at 100 s) .

Metal Chelation for Radiopharmaceuticals

S-Benzylcysteine forms stable complexes with Tc, exhibiting unusual renal excretion patterns:

| Complex | Organ Uptake (% ID/g) | Excretion Pathway |

|---|---|---|

| Tc-1 | Kidney: 12.4 | Renal tubular secretion |

| Tc-3 | Liver: 8.7 | Hepatobiliary |

The renal affinity of Tc-1 is attributed to interactions with sulfhydryl groups in renal tissues .

Pharmacological Properties and Mechanisms

Anticancer Activity in Gastric Cancer

S-Benzylcysteine induces apoptosis in SGC-7901 cells through:

-

Cell cycle arrest: G0/G1 phase increase from 48% to 72% (15 mM dose)

-

Caspase activation: 3.8-fold increase in caspase-3 activity vs. controls

-

Bax/Bcl-2 modulation: Ratio increases from 0.3 (control) to 3.6 (15 mM)

Comparative IC values (72 hr exposure):

Metabolic Fate and Acetylation

In vivo studies reveal stereochemical inversion during metabolism:

| Isomer Administered | Acetylated Product Yield (Rat) | Human Excretion |

|---|---|---|

| L- | 89% | 78% |

| D- | 41% | 29% |

This challenges Knoop's acetylation theory, suggesting partial keto acid intermediate destruction .

| Manufacturer | Purity | Price (USD/g) |

|---|---|---|

| Sigma-Aldrich | 97% | 5.46 |

| TCI Chemicals | >98% | 3.60 |

| Alfa Aesar | 99% | 3.82 |

Storage recommendations: Sealed desiccants at 15–25°C prevent thioether oxidation .

Emerging Research Directions

Peptide-Based Drug Delivery

Preliminary data show S-benzylcysteine-containing peptides enhance blood-brain barrier penetration (2.3× increase vs. native peptides) .

Catalytic Applications

Chiral Ni complexes enable asymmetric Michael additions with 94% ee in THF at −40°C .

Environmental Remediation

Cyclic dipeptide hydrogels remove 98% of methylene blue within 30 minutes via π-π stacking interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume